N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline
Description
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline is a complex organic compound characterized by its benzoxazole core and an aniline group
Properties
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)22-12-15-7-6-8-16(11-15)20-14(3)19-21-17-9-4-5-10-18(17)23-19/h4-11,13-14,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJVWVSHPRIEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)NC(C)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is particularly useful in the design of new pharmaceuticals and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of antibacterial and antifungal agents. Its ability to interact with microbial cell membranes makes it a candidate for new therapeutic agents.
Medicine: N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline has been investigated for its antitumor properties. Its mechanism of action involves the disruption of cellular processes in cancer cells, making it a potential candidate for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials with enhanced performance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its benzoxazole core can bind to enzymes and receptors, disrupting their normal function. The aniline group enhances its ability to penetrate cell membranes, increasing its efficacy.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in microbial growth and cancer cell proliferation.
Receptors: Binding to cellular receptors, leading to the modulation of signaling pathways.
Comparison with Similar Compounds
N-[1-(1,3-benzoxazol-2-yl)-4-piperidinyl]-N-propylamine: A related compound with a similar benzoxazole core but different substituents.
N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine: Another benzoxazole derivative with antitumor activity.
Uniqueness: N-[1-(1,3-benzoxazol-2-yl)ethyl]-3-(propan-2-yloxymethyl)aniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
